Methoxy Substitution Pattern on the Benzamide Ring: 3,4-Dimethoxy Versus 3,5-Dimethoxy Regioisomer
The Roche patent WO2009043780 explicitly distinguishes the 3,4-dimethoxy-phenyl substitution (Ar₁) from the 3,5-dimethoxy-phenyl, 2,4-dimethoxy-phenyl, 2,5-dimethoxy-phenyl, and 3,6-dimethoxy-phenyl regioisomers as separate, non-interchangeable embodiments within the claimed genus [1]. The patent's Markush structure enumerates 3,4-dimethoxy-phenyl alongside 2,3-dimethoxy-phenyl, 2,4-dimethoxy-phenyl, 2,5-dimethoxy-phenyl, 3,5-dimethoxy-phenyl, and 3,6-dimethoxy-phenyl as distinct Ar₁ options, indicating that the substitution pattern is a critical SAR determinant for α7 nAChR PAM activity [1]. The closest commercially catalogued comparator, 3,5-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS not independently confirmed), differs solely in the methoxy positions on the benzamide ring (3,5- vs. 3,4-) . No publicly available head-to-head EC₅₀ or binding data exist to quantify the functional consequence of this regioisomeric shift for the target compound.
| Evidence Dimension | Methoxy substitution position on benzamide ring (Ar₁) |
|---|---|
| Target Compound Data | 3,4-dimethoxy substitution pattern on benzamide carbonyl ring |
| Comparator Or Baseline | 3,5-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (3,5-dimethoxy regioisomer); 2,6-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide |
| Quantified Difference | Quantitative biological difference not established in public literature; patent structural enumeration implies non-equivalence |
| Conditions | Structural comparison based on WO2009043780 patent claims and commercial catalog entries |
Why This Matters
The patent's explicit separate enumeration of each dimethoxy regioisomer as a distinct Ar₁ embodiment indicates that regioisomeric substitution is expected to produce pharmacologically non-equivalent compounds, making targeted procurement of the 3,4-isomer essential for reproducing or building upon the specific chemical space disclosed in the Roche patent.
- [1] Du Bois, D.J.; Elworthy, T.R.; Maag, H.; Sahdeo, S. Tetrazole-substituted aryl amide derivatives and uses thereof. WO2009043780A1 (Roche Palo Alto LLC), filed October 1, 2008, published April 9, 2009. See claims and description defining Ar₁ as independently selected from 3,4-dimethoxy-phenyl, 3,5-dimethoxy-phenyl, 2,4-dimethoxy-phenyl, 2,5-dimethoxy-phenyl, 3,6-dimethoxy-phenyl, and others. View Source
